molecular formula C9H8F3NO2 B8229054 2-(Trifluoromethoxy)acetanilide

2-(Trifluoromethoxy)acetanilide

Cat. No.: B8229054
M. Wt: 219.16 g/mol
InChI Key: OKIUYHDAGXRDCH-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)acetanilide is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of a phenyl group attached to an acetamide moiety, which is further substituted with a trifluoromethoxy group

Scientific Research Applications

2-(Trifluoromethoxy)acetanilide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group imparts distinct chemical properties that are valuable in designing new compounds.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: this compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Preparation Methods

The synthesis of 2-(Trifluoromethoxy)acetanilide typically involves the reaction of phenylamine with 2-(trifluoromethoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(Trifluoromethoxy)acetanilide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to the desired biological effect. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

2-(Trifluoromethoxy)acetanilide can be compared with other similar compounds, such as:

    N-phenylacetamide: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    2-(trifluoromethoxy)acetamide: Lacks the phenyl group, which affects its reactivity and applications.

    N-(trifluoromethyl)phenylacetamide:

The presence of the trifluoromethoxy group in this compound makes it unique, as this functional group imparts distinct electronic and steric effects that influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-phenyl-2-(trifluoromethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-6-8(14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIUYHDAGXRDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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